molecular formula C12H10Cl2N2O B1607941 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine CAS No. 680214-63-5

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine

Cat. No.: B1607941
CAS No.: 680214-63-5
M. Wt: 269.12 g/mol
InChI Key: ZRAKXYRMIAPBMF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions of the pyrimidine ring, a methoxymethyl group at the 6th position, and a chlorophenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine typically involves the nucleophilic substitution reactions of pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with appropriate reagents to introduce the chlorophenyl and methoxymethyl groups . The reaction conditions often involve the use of polar solvents and specific catalysts to facilitate the substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives .

Scientific Research Applications

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is unique due to the presence of both the chlorophenyl and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAKXYRMIAPBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383624
Record name 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680214-63-5
Record name 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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